

physical and chemical properties of H-WPY-OH

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Compound of Interest

Compound Name: H-Trp-Pro-Tyr-OH

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An In-depth Technical Guide on the Physical and Chemical Properties of H-WPY-OH (Tryptophyl-prolyl-tyrosine)

This technical guide provides a comprehensive overview of the core physical and chemical properties of the tripeptide H-WPY-OH, also known as Tryptophyl-prolyl-tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

H-WPY-OH is a tripeptide composed of the amino acids Tryptophan (W), Proline (P), and Tyrosine (Y). The "H-" prefix indicates a free amine group at the N-terminus (Tryptophan), and the "-OH" suffix signifies a free carboxyl group at the C-terminus (Tyrosine). Peptides like H-WPY-OH are of significant interest in biochemical and pharmaceutical research due to their potential biological activities, which are dictated by the properties of their constituent amino acids. Tryptophan and Tyrosine are aromatic amino acids, and Tyrosine can be a target for phosphorylation, a key event in many signaling pathways.[1][2] Proline's unique cyclic structure introduces conformational rigidity into the peptide backbone.

Physicochemical Properties

The physicochemical properties of H-WPY-OH are summarized in the table below. These properties are crucial for understanding the peptide's behavior in biological systems and for developing analytical and purification methods.



Property	Value
Molecular Formula	C25H28N4O5
Molecular Weight	464.5 g/mol [3]
IUPAC Name	(S)-2-((S)-1-((S)-2-amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxamido)-3-(4-hydroxyphenyl)propanoic acid
Canonical SMILES	C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Appearance	Typically a white to off-white lyophilized powder.
Solubility	Soluble in water. The solubility of peptides is enhanced by the presence of TFA salts from HPLC purification.[4]
Computed XLogP3	-0.6[3]
Hydrogen Bond Donors	5[3]
Hydrogen Bond Acceptors	6[3]

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing H-WPY-OH is the Fmoc solid-phase peptide synthesis (SPPS).[5]

Methodology:

- Resin Preparation: A Rink Amide resin is typically used. The resin is swelled in a solvent like Dichloromethane (DCM) and Dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine in DMF solution.



- First Amino Acid Coupling (Tyrosine): Fmoc-Tyr(tBu)-OH is activated with a coupling agent (e.g., HOBt/DIC) and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., using a ninhydrin test).
- Washing: The resin is washed with DMF and DCM to remove excess reagents.
- Repeating the Cycle: The deprotection, coupling, and washing steps are repeated for the next amino acids: Fmoc-Pro-OH and subsequently Fmoc-Trp(Boc)-OH.
- Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Tyr and Boc on Trp) are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).
- Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

Solid-Phase Peptide Synthesis (SPPS) Workflow for H-WPY-OH.

Purification and Analysis

Methodology:

- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Column: A C18 column is commonly used.
 - Mobile Phase: A gradient of acetonitrile in water, with both solvents containing 0.1% TFA, is employed.
 - Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm (due to the aromatic rings of Trp and Tyr).
- Analysis and Characterization:
 - Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.
 - Purity Analysis: The purity of the final product is determined by analytical RP-HPLC.



Purification and Analysis Workflow for H-WPY-OH.

Potential Signaling Pathway Involvement

While no specific signaling pathway has been definitively attributed to the tripeptide H-WPY-OH, its constituent amino acids, Tryptophan and Tyrosine, are precursors to key neurotransmitters and are involved in numerous signaling cascades.[6]

- Tyrosine Kinase Signaling: Tyrosine residues in proteins are substrates for Protein Tyrosine
 Kinases (PTKs), enzymes that play a critical role in cellular signaling.[2] It is plausible that HWPY-OH, or a larger peptide containing this motif, could interact with or be a substrate for
 PTKs, thereby influencing downstream pathways like the MAPK cascade.[2]
- Neurotransmitter Precursor: Both Tyrosine and Tryptophan are transported across the bloodbrain barrier and serve as precursors for the synthesis of dopamine and serotonin, respectively.[6] These neurotransmitters are fundamental to regulating mood, behavior, and various physiological processes through their interaction with specific neuronal receptors.

Below is a diagram illustrating a hypothetical signaling pathway where a peptide containing a WPY motif could be involved.

Hypothetical Signaling Pathway Involving a WPY-containing Peptide.

Conclusion

H-WPY-OH is a tripeptide with distinct physicochemical properties derived from its amino acid composition. Its synthesis, purification, and analysis can be achieved through standard peptide chemistry protocols. While its specific biological role is not yet fully elucidated, the presence of Tryptophan and Tyrosine suggests potential involvement in neurological processes and cellular signaling. Further research is warranted to explore the bioactivity of this peptide and its potential as a therapeutic agent or a tool for studying biological systems.

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